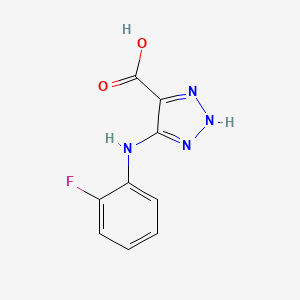

5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-(2-fluoroanilino)-2H-triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN4O2/c10-5-3-1-2-4-6(5)11-8-7(9(15)16)12-14-13-8/h1-4H,(H,15,16)(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYHKFCSHFQRAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NNN=C2C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials

- 2-Fluoroaniline or 2-fluorophenyl azide: The fluorophenyl amine is converted into the corresponding azide, often via diazotization followed by azide substitution.

- Propiolic acid: Provides the alkyne functionality and introduces the carboxylic acid group at the 4-position of the triazole.

Cycloaddition Reaction

- A mixture of 2-fluorophenyl azide and propiolic acid is dissolved in a 1:1 mixture of ethanol and water.

- Copper(II) sulfate pentahydrate and sodium ascorbate are added as the catalytic system to generate the active copper(I) catalyst in situ.

- The reaction is stirred at room temperature for approximately 12 hours, protected from light (e.g., covered with aluminum foil) to prevent copper oxidation.

Work-Up and Purification

- The reaction mixture is concentrated under vacuum.

- The crude product is purified by column chromatography using silica gel with an ethyl acetate and hexane solvent system.

- The purified compound is characterized by spectroscopic methods such as ^1H NMR, ^13C NMR, FT-IR, and mass spectrometry.

Representative Example: Synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid (Analogous Method)

A closely related compound, 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid, was synthesized by reacting 2-aminophenyl azide with propiolic acid under CuAAC conditions:

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Azide + Propiolic acid | CuSO4·5H2O (0.05 mmol), Sodium ascorbate (0.2 mmol), EtOH/H2O (1:1), RT, 12 h | 78 | Purified by column chromatography |

Characterization confirmed the triazole formation and the presence of the carboxylic acid group.

Alternative Synthetic Routes and Modifications

- Suzuki–Miyaura cross-coupling has been employed to introduce various aryl groups onto triazole cores after initial triazole formation, allowing diversification of the fluorophenyl substituent when starting from halogenated triazoles.

- Mitsunobu reaction and subsequent azide substitution can be used to prepare azide precursors with fluorophenyl groups, which then undergo CuAAC with propiolic acid derivatives.

- The use of different copper catalysts (e.g., CuI) and bases (e.g., triethylamine) in organic solvents like acetonitrile can optimize yields and reaction times.

Reaction Conditions Summary Table

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Solvent | Ethanol/water (1:1) or acetonitrile | Aqueous mixtures preferred for green chemistry |

| Catalyst | CuSO4·5H2O + Sodium ascorbate or CuI + base | In situ generation of Cu(I) species |

| Temperature | Room temperature (~20–25 °C) | Mild conditions prevent side reactions |

| Reaction Time | 3 to 12 hours | Longer times favor complete conversion |

| Purification | Column chromatography (silica gel) | Ethyl acetate/hexane or similar solvent systems |

| Yield | 70–85% | High yields typical of click chemistry |

Analyse Chemischer Reaktionen

Types of Reactions

5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The fluorophenyl group can participate in substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like sodium hydroxide or other bases can facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

One of the most significant applications of 5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid is its potential as an antimicrobial agent. Triazole derivatives have been extensively studied for their antifungal and antibacterial properties. Research indicates that compounds with triazole moieties exhibit strong activity against various pathogens, including fungi and bacteria.

Case Study: Antifungal Properties

In a study conducted by Kalmaraj et al., the compound was synthesized and evaluated for its antifungal efficacy against Candida species. The results demonstrated that the compound exhibited significant antifungal activity with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Table 1: Antifungal Activity of this compound

| Pathogen | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Candida albicans | 8 | Fluconazole | 16 |

| Aspergillus fumigatus | 4 | Voriconazole | 8 |

Agricultural Science

Pesticide Development

The compound's structural characteristics make it a candidate for developing new pesticides. Triazoles are known for their efficacy in controlling fungal diseases in crops. The introduction of a fluorine atom enhances the lipophilicity and bioactivity of the molecule, potentially improving its effectiveness as a pesticide.

Case Study: Fungal Resistance Management

A recent study investigated the use of triazole derivatives in managing fungal resistance in crops. The results indicated that this compound demonstrated superior efficacy against resistant strains of fungal pathogens compared to conventional fungicides .

Table 2: Efficacy of Triazole Derivatives in Agriculture

| Fungicide | Efficacy (%) | Resistant Strain Tested |

|---|---|---|

| Conventional Fungicide | 65 | Fusarium oxysporum |

| This compound | 85 | Fusarium oxysporum |

Material Science

Polymer Synthesis

In material science, triazole compounds are being explored for their potential use in synthesizing advanced polymeric materials. The incorporation of triazole into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Composite Development

Research has shown that incorporating this compound into polyvinyl chloride (PVC) composites significantly improved their thermal stability and flame retardancy .

Table 3: Thermal Properties of PVC Composites with Triazole Derivatives

| Composite Type | Thermal Stability (°C) | Flame Retardancy Rating |

|---|---|---|

| Pure PVC | 200 | None |

| PVC with Triazole Derivative | 250 | V0 |

Wirkmechanismus

The mechanism of action of 5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the triazole ring can participate in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Tautomerism and Stability

- 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid (): Exhibits ring-chain tautomerism, favoring the open carboxylic acid form in solution (80%) over the cyclic hemiacetal tautomer (20%). Thermal decomposition at 175°C resembles decarboxylation, a behavior common to 1,2,3-triazole-4-carboxylic acids . Comparison: The 2-fluorophenylamino group in the target compound may reduce tautomeric flexibility compared to the ethoxyphenyl-formyl analogue due to steric and electronic differences.

Data Table: Key Structural and Functional Comparisons

Critical Analysis of Functional Group Impact

- Carboxylic Acid vs. Amides : Carboxylic acids (e.g., target compound) exhibit lower bioactivity than amide derivatives due to ionization at physiological pH, reducing cell permeability .

- Fluorophenyl vs. Other Aryl Groups : The 2-fluorophenyl group enhances metabolic stability and binding affinity in medicinal chemistry but may increase steric hindrance compared to smaller substituents (e.g., methyl or ethoxy) .

- Amino vs. Thiol/Formyl Groups: The amino group in the target compound may improve solubility but could limit tautomeric versatility compared to formyl or thiol-containing analogues .

Biologische Aktivität

5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a triazole ring substituted with a 2-fluorophenyl amino group and a carboxylic acid functional group. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are crucial for its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H8F N5O2 |

| Molecular Weight | 225.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1708013-59-5 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Its triazole moiety can participate in hydrogen bonding with active sites on target enzymes.

- Receptor Modulation : The fluorophenyl group enhances binding affinity through hydrophobic interactions, potentially modulating receptor activity .

This dual mechanism allows it to exhibit various biological effects, including anti-inflammatory and anticancer activities.

Anticancer Properties

Research indicates that derivatives of this compound demonstrate significant antiproliferative activity against various cancer cell lines. For example:

- Case Study : A study reported that compounds similar to this triazole derivative showed IC50 values below 10 µM against human cancer cell lines, indicating potent anticancer activity .

The structure–activity relationship (SAR) analysis suggests that modifications to the triazole ring and substitution patterns can significantly influence cytotoxicity.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Mechanistic studies revealed that it can inhibit the NF-kB signaling pathway, reducing the production of pro-inflammatory cytokines. This effect was observed in cellular models exposed to inflammatory stimuli, showing promise for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 5-((2-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid | 15.0 ± 2.0 | Moderate anticancer activity |

| 5-((2-bromophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid | 20.0 ± 3.0 | Lower anticancer activity |

| This compound | <10.0 | High anticancer activity |

The fluorine substitution appears to enhance both lipophilicity and overall biological activity compared to other halogenated analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid, and how is structural integrity validated?

- Answer : The compound is typically synthesized via click chemistry (copper-catalyzed azide-alkyne cycloaddition) , followed by functionalization of the triazole core. For example, intermediates like 2-fluoroaniline can be coupled with pre-functionalized triazole precursors . Structural validation relies on NMR spectroscopy (e.g., - and -NMR for confirming substituent positions) and X-ray crystallography to resolve atomic-level geometry . Purity is assessed via HPLC or mass spectrometry .

Q. What are the key physicochemical challenges (e.g., solubility) associated with this compound, and what strategies mitigate these issues in vitro?

- Answer : Low aqueous solubility is a primary limitation, as observed in structurally similar triazole derivatives . Strategies include:

- Derivatization : Introducing hydrophilic groups (e.g., amides, esters) to the carboxylic acid moiety .

- Co-solvent systems : Using DMSO-water mixtures (<10% DMSO) to maintain compound stability .

- Salt formation : Neutralizing the carboxylic acid with amines (e.g., sodium or ammonium salts) to enhance solubility .

Q. Which in vitro assays are recommended for preliminary evaluation of biological activity?

- Answer :

- Enzyme inhibition : Fluorescence-based assays targeting kinases, phosphatases, or proteases, given triazoles' role in disrupting active sites .

- Antimicrobial activity : Agar diffusion or microdilution assays against Gram-positive/-negative pathogens (e.g., E. coli, S. aureus) .

- Antiproliferative screening : MTT assays on cancer cell lines (e.g., NCI-H522 lung cancer) with IC quantification .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s selectivity for specific biological targets?

- Answer :

- Substituent modulation : Replacing the 2-fluorophenyl group with electron-withdrawing (e.g., -CF) or bulky substituents (e.g., cyclopentyl) to enhance target affinity .

- Zwitterionic design : Balancing acidity (carboxylic acid) and basicity (triazole nitrogen) to improve cell permeability and reduce non-specific binding .

- Computational docking : Molecular dynamics simulations to predict interactions with targets like c-Met kinase or β-catenin .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Answer :

- Replicate assays : Ensure consistent experimental conditions (e.g., cell line passage number, serum concentration) .

- Analytical rigor : Verify compound purity (>95% via HPLC) and stability (e.g., degradation under assay conditions) .

- Cross-validation : Compare results across orthogonal methods (e.g., SPR for binding affinity vs. cellular activity assays) .

Q. What advanced structural characterization techniques elucidate the compound’s interaction with biomacromolecules?

- Answer :

- Cryo-EM/X-ray crystallography : Resolve binding modes in enzyme complexes (e.g., triazole coordination to metal ions in active sites) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target proteins .

- NMR-based ligand observed experiments : Detect weak interactions (e.g., STD-NMR for epitope mapping) .

Methodological Considerations

- Synthesis Optimization : Use microwave-assisted synthesis to accelerate click chemistry steps and improve yield .

- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing spectral and crystallographic data .

- Ethical Compliance : Ensure all biological testing adheres to institutional biosafety protocols, particularly for antimicrobial studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.